1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride
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Overview
Description
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is a chemical compound with the molecular formula C7H18ClNSi It is known for its unique structural features, which include a cyclopropyl ring and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of alkenes with (trimethylsilyl)diazomethane in the presence of a palladium catalyst . This reaction proceeds via a carbene insertion mechanism, resulting in the formation of the cyclopropyl ring.
Industrial Production Methods: Industrial production of this compound may involve the large-scale synthesis of the intermediate (trimethylsilyl)diazomethane, followed by its reaction with suitable alkenes under controlled conditions. The use of palladium catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can convert it into cyclopropylamines or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be employed.
Major Products:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Cyclopropylamines.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride involves its interaction with molecular targets through its cyclopropyl and trimethylsilyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1H-benzotriazole: Another compound with a trimethylsilyl group, used in similar synthetic applications.
1-(Trimethylsilyl)cyclopropylmethanol: A related compound with a hydroxyl group instead of an amine.
Uniqueness: 1-[1-(Trimethylsilyl)cyclopropyl]methanaminehydrochloride is unique due to its combination of a cyclopropyl ring and a trimethylsilyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
1-[1-(Trimethylsilyl)cyclopropyl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a trimethylsilyl group attached to a cyclopropyl moiety, which contributes to its unique properties. The structural formula can be represented as follows:
This structure is significant as it suggests potential interactions with biological targets due to the steric and electronic effects of the trimethylsilyl group.
Inhibition Studies
Research indicates that derivatives of methanamine compounds exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain methylamine derivatives act as inhibitors of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) family members, which are implicated in tumor progression and metastasis .
Compound | Target Enzyme | IC50 (μM) |
---|---|---|
1-[1-(Trimethylsilyl)cyclopropyl]methanamine | LOX/LOXL | TBD |
Methylamine Derivative A | LOX | 0.5 |
Methylamine Derivative B | LOXL2 | 0.3 |
Case Studies
Case Study 1: Antitumor Activity
In a study examining the antitumor activity of related compounds, it was observed that certain analogues significantly inhibited tumor growth in xenograft models. The mechanism involved modulation of the tumor microenvironment, enhancing the immune response against tumor cells. Although specific data for 1-[1-(Trimethylsilyl)cyclopropyl]methanamine hydrochloride is limited, its structural similarities suggest potential efficacy in similar assays.
Case Study 2: Enzyme Inhibition
A comparative analysis was performed using various derivatives in enzyme assays targeting MAO-A and MAO-B. While specific results for 1-[1-(Trimethylsilyl)cyclopropyl]methanamine were not detailed, related compounds demonstrated significant inhibition profiles, indicating that further exploration could yield promising results for this compound as well .
The biological activity of 1-[1-(Trimethylsilyl)cyclopropyl]methanamine hydrochloride may involve multiple mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer progression.
- Immune Modulation : The ability to modulate immune responses could be a crucial factor in its biological activity, particularly in cancer therapy.
Research Findings
Recent findings highlight the importance of structure-activity relationships (SAR) in understanding the biological effects of such compounds. For instance, modifications to the trimethylsilyl group or the cyclopropyl moiety could significantly alter potency and selectivity against target enzymes.
Properties
Molecular Formula |
C7H18ClNSi |
---|---|
Molecular Weight |
179.76 g/mol |
IUPAC Name |
(1-trimethylsilylcyclopropyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H17NSi.ClH/c1-9(2,3)7(6-8)4-5-7;/h4-6,8H2,1-3H3;1H |
InChI Key |
PKUIRJHJUKWRFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)CN.Cl |
Origin of Product |
United States |
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